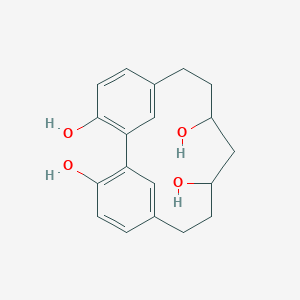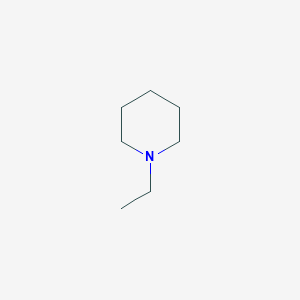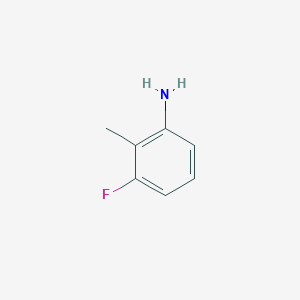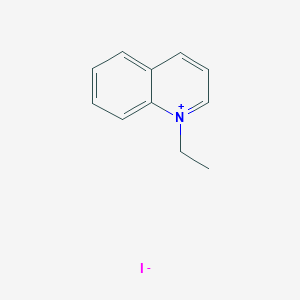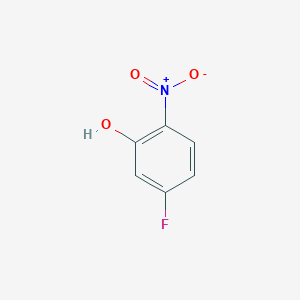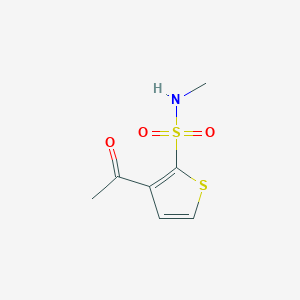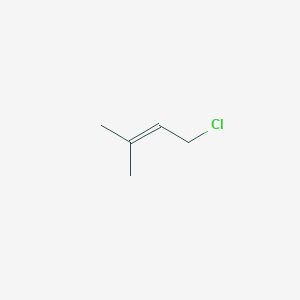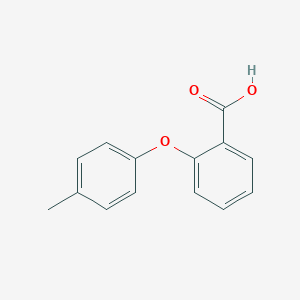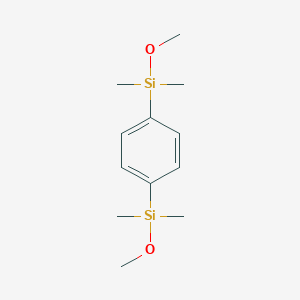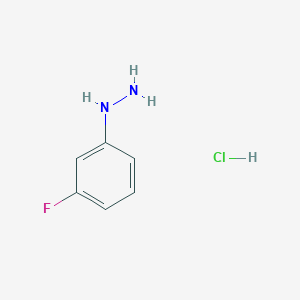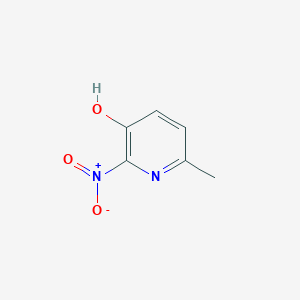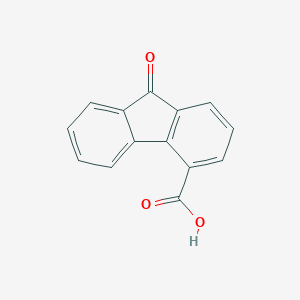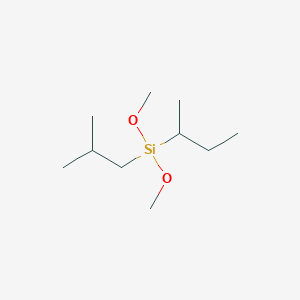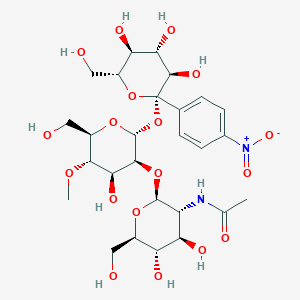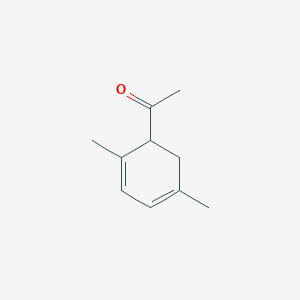
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMDD is an aromatic ketone that is commonly used in the synthesis of various organic compounds. The compound has a molecular formula of C11H14O and a molecular weight of 162.23 g/mol.
Mechanism Of Action
The exact mechanism of action of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone is not yet fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in oxidative stress and inflammation. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to modulate the expression of genes involved in various cellular processes, including cell growth and differentiation.
Biochemical And Physiological Effects
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has been shown to exert significant effects on various biochemical and physiological processes. The compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has several advantages as a research tool. The compound is readily available and relatively inexpensive, making it a cost-effective option for researchers. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several exciting future directions for research on 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone. One area of interest is the development of new drugs based on the compound's antioxidant and anti-inflammatory properties. Another area of interest is the investigation of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone's potential as an antimicrobial agent. Further research is also needed to fully elucidate the compound's mechanism of action and its effects on various physiological processes.
Synthesis Methods
The synthesis of 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone can be achieved through several methods. One of the most common methods involves the reaction of 2,5-dimethylcyclohexane-1,4-dione with ethyl magnesium bromide in the presence of a catalyst. The resulting product is then treated with acid to obtain 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone. Another method involves the reaction of 2,5-dimethylcyclohexanone with ethylmagnesium bromide followed by oxidation with chromium trioxide.
Scientific Research Applications
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. The compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential alternative to conventional antibiotics.
properties
CAS RN |
128359-47-7 |
|---|---|
Product Name |
1-(2,5-Dimethylcyclohexa-2,4-dien-1-yl)ethanone |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2,5-dimethylcyclohexa-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-5,10H,6H2,1-3H3 |
InChI Key |
KMMDAEPLWUADMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1)C(=O)C)C |
Canonical SMILES |
CC1=CC=C(C(C1)C(=O)C)C |
synonyms |
Ethanone, 1-(2,5-dimethyl-2,4-cyclohexadien-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



